Diosgenin

Catalog No.
S526242
CAS No.
512-04-9
M.F
C27H42O3
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diosgenin

CAS Number

512-04-9

Product Name

Diosgenin

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

WQLVFSAGQJTQCK-VKROHFNGSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1

solubility

Soluble in DMSO.

Synonyms

Diosgenin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

The exact mass of the compound Diosgenin is 414.3134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Preclinical Studies for Various Diseases:

  • Cancer: Studies have shown promising effects of diosgenin against various cancers. It exhibits anti-proliferative and pro-apoptotic (cell death) effects in cancer cell lines, suggesting its potential as an anti-cancer agent []. Further research is needed to explore its effectiveness in vivo (living organisms).
  • Neuroprotection: Diosgenin's antioxidant and anti-inflammatory properties are being investigated for their potential role in neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest it may protect nerve cells from damage [].
  • Other Disease Models: Preclinical studies have explored diosgenin's effects on a range of other conditions, including:
    • Cardiovascular disease: Diosgenin may help improve blood vessel function and reduce inflammation, potentially benefiting heart health [].
    • Asthma: Studies suggest diosgenin may alleviate airway inflammation associated with asthma [].
    • Bone health: Diosgenin may protect against bone loss in osteoporosis models [].

Source Material for Steroidal Drugs:

Diosgenin serves as a crucial starting material for the semi-synthesis of various steroidal drugs, including:

  • Corticosteroids: These drugs are used to treat inflammation and autoimmune diseases [].
  • Oral contraceptives: The steroidal structure of diosgenin can be modified to create birth control pills [].

Diosgenin is a steroidal sapogenin primarily derived from the hydrolysis of steroidal saponins, particularly from the tubers of plants in the Dioscorea genus, commonly known as wild yam. This compound has been recognized for its significant role in the synthesis of various steroid hormones, including progesterone and cortisone. Diosgenin is characterized by its unique chemical structure, which includes a spirostan skeleton that contributes to its biological activity and pharmacological potential. It is also present in smaller quantities in other plants such as Trigonella foenum-graecum (fenugreek) and Costus speciosus .

  • Anti-inflammatory effects: Diosgenin might suppress the production of inflammatory mediators, potentially offering benefits in inflammatory diseases.
  • Antioxidant properties: It may act as a free radical scavenger, protecting cells from oxidative damage.
  • Potential anti-cancer effects: Studies suggest diosgenin may induce cancer cell death through various mechanisms, but further research is needed [].

Diosgenin undergoes several chemical transformations that enhance its utility in pharmaceutical applications. The primary reaction involves hydrolysis of saponins to yield diosgenin. This can be achieved through:

  • Acid Hydrolysis: Strong acids facilitate the breakdown of saponins into diosgenin.
  • Enzymatic Hydrolysis: Specific enzymes can selectively cleave glycosidic bonds in saponins to release diosgenin .

Diosgenin can also participate in various

Diosgenin exhibits a wide range of biological activities that have garnered significant interest in pharmacology:

  • Anti-Cancer Properties: Diosgenin has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and disrupt cell cycle progression through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Anti-Inflammatory Effects: It modulates inflammatory pathways and has been tested for efficacy in conditions such as arthritis and asthma .
  • Cardiovascular Benefits: Diosgenin demonstrates potential in managing cardiovascular diseases by improving lipid profiles and reducing oxidative stress .
  • Neuroprotective Effects: Preliminary studies suggest diosgenin may protect against neurodegenerative diseases through its antioxidant properties .

The synthesis of diosgenin primarily involves extraction from plant sources or chemical modification:

  • Extraction Methods:
    • Acid Hydrolysis: Traditional method using strong acids to hydrolyze saponins.
    • Enzymatic Hydrolysis: Utilizes specific enzymes for more selective extraction, resulting in higher purity .
    • Supercritical Fluid Extraction: Employs supercritical carbon dioxide for efficient extraction with reduced solvent use .
  • Synthetic Pathways:
    • Diosgenin can be synthesized chemically through various reactions involving modifications of its structure to create derivatives with enhanced properties .

Diosgenin is utilized across several fields:

  • Pharmaceutical Industry: It serves as a precursor for synthesizing steroid hormones such as progesterone and testosterone, playing a crucial role in hormone replacement therapies and contraceptives .
  • Nutraceuticals: Diosgenin is included in dietary supplements for its purported health benefits, including anti-inflammatory and antioxidant effects .
  • Cosmetics: Its skin-beneficial properties are leveraged in cosmetic formulations aimed at anti-aging and skin repair .

Research on diosgenin's interactions with other compounds has revealed its potential synergistic effects:

  • Diosgenin enhances the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to treatment, particularly through modulation of signaling pathways like STAT3 and mTOR .
  • Studies indicate that diosgenin interacts with various cellular targets, leading to alterations in cell signaling that promote apoptosis in cancer cells while protecting normal cells from damage .

Diosgenin shares structural similarities with several other steroidal sapogenins. Here are some notable compounds:

Compound NameSource PlantUnique Features
DihydrodiosgeninDerived from diosgeninExhibits reduced toxicity while maintaining anti-inflammatory properties .
ProtodioscinDioscorea speciesA glycoside form that is hydrolyzed to produce diosgenin; less bioactive than diosgenin itself .
SmilageninSmilax speciesSimilar structure but different biological activities; used for similar therapeutic applications .
DioscinDioscorea speciesA glycoside that serves as a precursor for diosgenin; less pharmacologically active until hydrolyzed .

Diosgenin stands out due to its extensive research backing its pharmacological effects, particularly its direct activity against cancer and inflammation compared to its analogs. Its ability to be synthesized into various derivatives further enhances its uniqueness as a versatile compound in both therapeutic and industrial applications.

Isoprenoid Precursor Utilization

Mevalonate vs Methylerythritol Phosphate Pathways

The biosynthesis of diosgenin relies fundamentally on the formation of isoprenoid precursors through two distinct metabolic pathways: the mevalonate pathway and the methylerythritol phosphate pathway [1] [2]. These pathways provide the essential building blocks isopentenyl diphosphate and dimethylallyl diphosphate, which serve as universal precursors for all downstream steroid biosynthesis.

The mevalonate pathway operates primarily in the cytoplasm and traditionally has been considered the predominant source of isoprenoid units for sterol and triterpene biosynthesis [2] [3]. This pathway begins with the condensation of acetyl-coenzyme A molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is subsequently reduced by 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonate [3]. The mevalonate pathway proceeds through sequential phosphorylation steps, ultimately yielding isopentenyl diphosphate and dimethylallyl diphosphate [3].

In contrast, the methylerythritol phosphate pathway functions within plastids and has been traditionally associated with the biosynthesis of monoterpenes, diterpenes, and carotenoids [2]. However, recent research has revealed significant crosstalk between these pathways in diosgenin biosynthesis. Studies using carbon-13 labeled glucose demonstrate that both pathways contribute substantially to diosgenin formation, with the methylerythritol phosphate pathway contributing approximately 40-50% of the isoprene units incorporated into the final steroid structure [2].

The key enzymes of the methylerythritol phosphate pathway include 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase, both of which exhibit high expression levels in diosgenin-producing tissues [1] [4]. Expression analysis in Dioscorea zingiberensis reveals that these enzymes follow a "high-low-high-low" expression pattern across different developmental stages, correlating closely with diosgenin accumulation patterns [1].

The compartmentalization of these pathways creates opportunities for metabolic engineering approaches. The continuous exchange of intermediates between the mevalonate and methylerythritol phosphate pathways allows for the synthesis of mixed-origin isoprenoids, where initial isoprene units may derive from the methylerythritol phosphate pathway while terminal units originate from the mevalonate pathway [2]. This finding challenges the traditional view of strict pathway compartmentalization and suggests that both pathways must be considered in engineering strategies for enhanced diosgenin production.

Squalene Epoxidation Mechanisms

Squalene epoxidation represents a critical rate-limiting step in steroid biosynthesis, catalyzed by squalene epoxidase, which converts squalene to 2,3-oxidosqualene [5] [6]. This enzyme belongs to the flavoprotein monooxygenase family and utilizes NADPH and molecular oxygen to introduce an epoxide group into the squalene substrate [5].

The molecular mechanism of squalene epoxidation involves the formation of flavin hydroperoxide intermediates at the enzyme active site [6]. The flavin adenine dinucleotide coenzyme reacts with molecular oxygen and NADPH to generate a flavin hydroperoxide, which subsequently transfers the terminal oxygen atom to squalene in the form of an epoxide rather than a hydroxyl group [5] [6]. This epoxidation mechanism differs from other flavin monooxygenases and is crucial for subsequent cyclization reactions that form the steroid backbone.

Squalene epoxidase expression patterns correlate strongly with diosgenin biosynthesis in Dioscoreaceae species. In Dioscorea cirrhosa, squalene epoxidase genes show significant upregulation in tissues with high diosgenin content, with expression levels being consistent with the accumulation patterns of diosgenin metabolites [1]. The enzyme exhibits substrate specificity for squalene over other terpene substrates, and its activity can be enhanced through metabolic engineering approaches that optimize the supply of reducing equivalents and cofactors.

The subcellular localization of squalene epoxidase plays a crucial role in pathway regulation. The enzyme is primarily localized to the endoplasmic reticulum, where it functions in coordination with other sterol biosynthetic enzymes [5]. This localization facilitates the channeling of 2,3-oxidosqualene directly to downstream cyclization reactions without release into the cytoplasm, thereby improving pathway efficiency and reducing substrate loss.

Oxidative Functionalization Processes

Cytochrome P450-Mediated Hydroxylations

Cytochrome P450-mediated hydroxylations constitute the most critical oxidative modifications in diosgenin biosynthesis, responsible for introducing specific hydroxyl groups that define the characteristic spiroketal structure of diosgenin [7] [8] [9]. These enzymes belong to the cytochrome P450 superfamily, which represents one of the largest enzyme families involved in oxidative metabolism across all life forms [9] [10].

The primary cytochrome P450 enzymes involved in diosgenin biosynthesis include members of the CYP90B, CYP90G, CYP94, and CYP72A families [1] [7] [11]. CYP90B family enzymes function as cholesterol 22-hydroxylases, catalyzing the initial hydroxylation of cholesterol at the carbon-22 position [8] [12] [13]. This reaction represents the first committed step in the conversion of cholesterol to diosgenin and exhibits strict stereospecificity for the 22R-configuration [8].

CYP90G family enzymes primarily function as steroid 16-hydroxylases, introducing hydroxyl groups at the carbon-16 position of steroid substrates [8] [14]. These enzymes work in conjunction with CYP90B enzymes to create the dihydroxylated intermediate necessary for subsequent spiroketal formation. The substrate specificity of CYP90G enzymes extends to various hydroxycholesterol derivatives, allowing for flexibility in the biosynthetic pathway [8].

CYP94 family enzymes serve as steroid 26-hydroxylases, catalyzing the hydroxylation of steroid side chains at the carbon-26 position [14] [15]. This modification is essential for the formation of the characteristic 27-carbon backbone of diosgenin. The CYP94 family shows remarkable expansion in diosgenin-producing species, with Dioscorea zingiberensis containing 23 CYP94 genes, many of which arose through whole-genome duplication events [16].

The mechanistic basis of cytochrome P450-mediated hydroxylations involves the formation of highly reactive iron-oxo intermediates [9]. The catalytic cycle begins with substrate binding to the ferric enzyme, followed by reduction to the ferrous state and subsequent oxygen binding. The formation of compound I, a ferryl-oxo porphyrin radical cation, provides the oxidizing power necessary for carbon-hydrogen bond activation and hydroxylation [9].

Expression analysis reveals that cytochrome P450 genes involved in diosgenin biosynthesis exhibit coordinated regulation and high correlation with diosgenin accumulation patterns [1] [11] [16]. Fourteen CYP450 genes show correlation coefficients greater than 0.9 with diosgenin metabolite content, indicating their direct involvement in the biosynthetic pathway [1]. These genes also demonstrate co-expression patterns with upstream biosynthetic enzymes, suggesting integrated pathway regulation.

Glycosyltransferase-Catalyzed Modifications

Glycosyltransferase-catalyzed modifications represent the final steps in diosgenin biosynthesis, converting the aglycone sapogenin into bioactive saponin forms through the attachment of sugar moieties [17] [18] [19]. These modifications are catalyzed by UDP-dependent glycosyltransferases belonging to the glycosyltransferase family 1, which encompasses the most diverse group of plant secondary metabolite-modifying enzymes [18].

The glycosylation of diosgenin occurs through a series of sequential reactions that build complex oligosaccharide chains at specific positions on the steroid backbone [18]. The initial glycosylation typically occurs at the carbon-3 position through the action of steroid 3-beta-glucosyltransferases, which attach glucose residues to form the primary glycosidic linkage [19]. Subsequent modifications involve the attachment of additional sugar units to create branched oligosaccharide structures that significantly impact the biological activity and solubility of the final saponin products [18].

The UDP-glycosyltransferases involved in diosgenin modification exhibit remarkable substrate promiscuity, capable of glycosylating various steroid substrates and sugar acceptors [18] [19]. UGT73CR1 from Paris polyphylla demonstrates high affinity for diosgenin among steroidal sapogenins, while UGT80A33 and UGT80A34 show preference for cholesterol and other sterols [19]. This substrate flexibility allows for the generation of diverse saponin profiles within individual plant species.

The molecular basis of glycosyltransferase specificity involves critical amino acid residues that facilitate substrate binding and catalysis. Histidine and aspartic acid residues at conserved positions play crucial roles in activating the carbon-3 hydroxyl group of steroid substrates, while larger active site pockets in UGT80 family enzymes accommodate the side chains of sterol substrates [19].

Sugar-sugar glycosyltransferases represent a specialized subset of these enzymes that catalyze the elongation of existing sugar chains to create complex oligosaccharide structures [18]. These enzymes include 2'-O-rhamnosyltransferases and 6'-O-glucosyltransferases that work in cascade fashion to produce steroidal diglycosides and triglycosides [18]. The activity of these enzymes correlates with enhanced antifungal properties of the resulting saponins, suggesting that glycosylation patterns directly influence biological activity.

Genetic Regulation in Dioscoreaceae Species

CAS/LSS Gene Family Expression Patterns

The cycloartenol synthase and lanosterol synthase gene families represent key regulatory nodes in diosgenin biosynthesis, catalyzing the cyclization of 2,3-oxidosqualene to form the basic steroid backbone [1] [20] [14]. These enzymes belong to the 2,3-oxidosqualene cyclase family and exhibit distinct expression patterns that correlate with diosgenin accumulation in Dioscoreaceae species.

Cycloartenol synthase genes show significant expansion in diosgenin-producing species, with Dioscorea zingiberensis containing eight CAS genes, four of which originated through whole-genome duplication events [16]. The expression patterns of these genes demonstrate tissue-specific regulation, with highest expression levels observed in rhizome and tuber tissues where diosgenin accumulation is maximal [1] [21]. Co-expression analysis reveals that CAS genes are highly correlated with downstream cytochrome P450 genes, particularly CYP90B, CYP72A, and F26G genes, indicating coordinated pathway regulation [16].

The lanosterol synthase gene family exhibits similar expansion patterns and regulatory mechanisms. Multiple LSS genes are present in Dioscoreaceae genomes, with evidence for both ancient duplications and recent gene family expansions [20] [14]. The evolutionary analysis suggests that LSS gene duplications preceded the divergence of major Dioscoreaceae lineages, providing the genetic material for functional specialization in diosgenin biosynthesis.

Expression timing analysis reveals that CAS and LSS genes follow developmental stage-specific patterns that correspond to diosgenin biosynthetic activity [1] [22]. During microtuber formation in Dioscorea species, these genes show peak expression during the middle stages of development when secondary metabolite accumulation is most active [22]. This temporal regulation suggests that CAS and LSS expression serves as a regulatory checkpoint for downstream pathway activity.

The subcellular localization of CAS and LSS enzymes influences their regulatory function. Both enzymes are associated with the endoplasmic reticulum, where they form multienzyme complexes with other sterol biosynthetic enzymes [1]. This organization facilitates substrate channeling and coordinate regulation of pathway flux, allowing for rapid responses to developmental and environmental signals.

Transcriptional Control of Steroidal Saponin Production

Transcriptional control mechanisms represent the primary level of regulation for steroidal saponin production in Dioscoreaceae species, involving complex networks of transcription factors that coordinate the expression of biosynthetic genes [17] [23] [24]. These regulatory networks integrate developmental, environmental, and metabolic signals to control the timing and magnitude of diosgenin biosynthesis.

The major transcription factor families involved in diosgenin pathway regulation include MYB, bZIP, WRKY, bHLH, and AP2/ERF families [1] [17]. Among these, bZIP transcription factors show the highest number of connections with diosgenin biosynthetic genes, followed by MYB and AP2/ERF families [1]. Correlation analysis reveals that twenty-two transcription factors exhibit correlation coefficients greater than 0.9 with diosgenin biosynthetic genes, indicating direct regulatory relationships [1].

MYB transcription factors, particularly members of the R2R3-MYB subfamily, play crucial roles in regulating secondary metabolite biosynthesis [17] [23]. Five R2R3-MYB genes have been identified in Dioscorea cirrhosa transcriptome data, with expression patterns that correlate closely with diosgenin accumulation [1]. These transcription factors typically bind to MYB recognition elements in the promoters of biosynthetic genes, activating transcription in response to developmental and environmental cues.

WRKY transcription factors contribute to stress-responsive regulation of diosgenin biosynthesis [1] [17]. These transcription factors bind to W-box elements in target gene promoters and integrate signals from biotic and abiotic stress pathways with secondary metabolite production. The involvement of WRKY factors suggests that diosgenin biosynthesis may be enhanced under stress conditions as part of plant defense responses.

AP2/ERF transcription factors, exemplified by GAME9 in related Solanaceae species, demonstrate the potential for cross-pathway regulation between steroidal saponin and steroidal glycoalkaloid biosynthesis [17]. These transcription factors can regulate both upstream mevalonate pathway genes and specific sterol biosynthetic enzymes, providing coordinate control over pathway flux from primary to secondary metabolism.

The temporal expression patterns of regulatory transcription factors follow distinct developmental programs. Expression is typically lowest during early tuber formation and highest during middle and late stages when secondary metabolite accumulation peaks [1] [22]. This temporal regulation ensures that transcriptional resources are allocated efficiently to support maximal diosgenin production during appropriate developmental windows.

Hormone-responsive elements in the promoters of biosynthetic genes provide additional layers of transcriptional control [22] [24]. Abscisic acid response elements are particularly abundant in the promoters of diosgenin biosynthetic genes, consistent with the role of abscisic acid in promoting tuber development and secondary metabolite accumulation [22]. Other hormone response elements, including those for gibberellins and auxins, provide mechanisms for integrating growth and development signals with metabolite production.

Neoplastic Disease Modulation

Apoptosis Induction via Caspase-3 Activation

Diosgenin demonstrates potent pro-apoptotic effects across diverse cancer cell lines through caspase-3-dependent pathways. In human laryngocarcinoma HEp-2 and melanoma M4Beu cells, diosgenin treatment results in significant caspase-3 activation accompanied by mitochondrial membrane potential collapse and nuclear localization of apoptosis-inducing factor [1] [2]. The compound induces cell cycle arrest at the G2/M phase while simultaneously activating tumor suppressor protein p53 and promoting poly adenosine diphosphate-ribose polymerase cleavage [1] [2].

In HeLa cervical cancer cells, diosgenin-mediated apoptosis occurs through a mitochondria-dependent pathway involving caspase-9 and caspase-3 activation, with notable downregulation of anti-apoptotic Bcl-2 protein expression [3]. Similarly, hepatocellular carcinoma HepG2 cells exhibit enhanced Bax expression and decreased Bcl-2 levels following diosgenin treatment, resulting in an increased Bax/Bcl-2 ratio that facilitates mitochondrial membrane permeabilization [4] [5].

Glioblastoma cell lines C6 and T98G demonstrate particular sensitivity to diosgenin-induced apoptosis, with the compound promoting cellular differentiation while simultaneously triggering programmed cell death [6]. The mechanism involves increased expression of pro-apoptotic Bax protein and decreased anti-apoptotic Bcl-2 protein, ultimately leading to caspase cascade activation and DNA fragmentation [6].

Table 1: Diosgenin-Induced Apoptosis via Caspase-3 Activation in Cancer Cell Lines

Cell LineCaspase-3 ActivityMitochondrial Membrane PotentialCell Cycle EffectAdditional Markers
HEp-2 laryngocarcinomaIncreasedDecreasedG2/M arrestp53 activation, PARP cleavage
M4Beu melanomaIncreasedDecreasedG2/M arrestp53 activation, PARP cleavage
HeLa cervical cancerIncreasedDecreasedNot specifiedBcl-2 downregulation
HepG2 hepatocellularIncreasedDecreasedNot specifiedBax/Bcl-2 ratio increase
C6 glioblastomaIncreasedNot specifiedNot specifiedBax increase, Bcl-2 decrease
T98G glioblastomaIncreasedNot specifiedNot specifiedBax increase, Bcl-2 decrease

Nuclear Factor Kappa-B Signaling Pathway Interference

Diosgenin exerts significant anti-inflammatory effects through modulation of nuclear factor kappa-B signaling cascades. In lipopolysaccharide-induced Parkinson disease models, the compound suppresses toll-like receptor/nuclear factor kappa-B pathway activation, resulting in reduced production of pro-inflammatory cytokines and improved motor function [7]. This mechanism involves decreased phosphorylation of nuclear factor kappa-B p65 subunit and inhibition of inhibitor of kappa-B alpha degradation [7].

In RAW264.7 macrophage cells stimulated with Porphyromonas gingivalis lipopolysaccharide, diosgenin treatment alters macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype through peroxisome proliferator-activated receptor gamma activation and nuclear factor kappa-B inhibition [8]. The compound reduces phosphorylation levels of nuclear factor kappa-B p65 and inhibitor of kappa-B alpha while increasing peroxisome proliferator-activated receptor gamma expression [8].

In high glucose-induced podocyte injury models, diosgenin demonstrates nephroprotective effects through adenosine monophosphate-activated protein kinase/sirtuin 1/nuclear factor kappa-B signaling pathway modulation [9]. The compound enhances podocyte viability, reduces inflammatory damage, and attenuates insulin resistance by activating adenosine monophosphate-activated protein kinase and sirtuin 1 while suppressing nuclear factor kappa-B activation [9].

Table 2: Diosgenin's Nuclear Factor Kappa-B Signaling Pathway Interference

Study ModelNuclear Factor Kappa-B EffectInflammatory MarkersDownstream EffectsMolecular Mechanism
LPS-induced PD ratsSuppressedReduced cytokinesMotor improvementTLR pathway inhibition
P.g.-LPS RAW264.7 cellsInhibited phosphorylationReduced M1 polarizationIncreased M2 phenotypePPARγ activation
High glucose podocytesSuppressed via AMPK/SIRT1Reduced inflammationImproved insulin resistanceAMPK/SIRT1 activation
AKI mice modelReduced NOX4/p65 pathwayReduced inflammationReduced kidney injuryNOX4 pathway modulation
LPS-induced lung injuryDown-regulated p65/p50Attenuated injuryReduced lung damagep38MAPK pathway

Angiogenesis Inhibition through Vascular Endothelial Growth Factor Suppression

Diosgenin demonstrates potent anti-angiogenic properties through multiple mechanisms targeting vascular endothelial growth factor signaling pathways. In glioblastoma cell lines, the compound significantly reduces vascular endothelial growth factor and fibroblast growth factor 2 protein levels, resulting in impaired tube formation and reduced cellular migration and invasion [6]. This anti-angiogenic effect correlates with decreased expression of matrix metalloproteinase 2 and matrix metalloproteinase 9, enzymes critical for extracellular matrix degradation and vascular remodeling [6].

Zebrafish embryo models reveal that diosgenin treatment suppresses vascular endothelial growth factor messenger ribonucleic acid expression and inhibits intersegmental vessel development, providing direct evidence of the compound's anti-angiogenic properties in vivo [10]. The study demonstrates concentration-dependent inhibition of angiogenesis with minimal developmental toxicity at effective concentrations [10].

Dioscin, a closely related steroidal saponin, exhibits similar anti-angiogenic effects through vascular endothelial growth factor receptor 2 signaling pathway inhibition [11]. The compound suppresses downstream protein kinases including Src, focal adhesion kinase, AKT, and extracellular signal-regulated kinase 1/2, while increasing phosphorylated p38 mitogen-activated protein kinase levels [11]. These molecular changes result in significant inhibition of vascular endothelial growth factor-induced blood vessel formation in matrigel plug assays [11].

Table 3: Diosgenin's Angiogenesis Inhibition through Vascular Endothelial Growth Factor Suppression

Study ModelVascular Endothelial Growth Factor EffectAngiogenesis MarkersRelated Growth FactorsFunctional Outcome
Glioblastoma C6/T98GDecreased protein levelsReduced tube formationFGF2 reductionReduced invasion/migration
Zebrafish embryosSuppressed mRNA expressionInhibited intersegmental vessel developmentNot specifiedAnti-angiogenic effect
Dioscin colon tumorInhibited VEGF-induced formationDecreased blood vessel formationVEGFR2 pathway inhibitionTumor growth inhibition
Human umbilical vein endothelial cellsNot directly measuredReduced proliferationNot specifiedEndothelial dysfunction prevention

Cardiovascular System Interactions

Atherogenic Lipid Profile Modulation

Diosgenin demonstrates remarkable efficacy in modulating lipid metabolism and preventing atherogenic lipid profile development. In hypercholesterolemic rat models, diosgenin supplementation results in 26-32% reduction in plasma total cholesterol levels while simultaneously increasing high-density lipoprotein cholesterol concentrations by approximately 1.5-fold [12] [13]. The compound improves the atherogenic index from 3.4 in control animals to 0.9 in treated groups, indicating substantial cardiovascular risk reduction [12].

The molecular mechanisms underlying diosgenin's hypolipidemic effects involve regulation of cholesterol absorption and excretion pathways. The compound significantly decreases expression of Niemann-Pick C1-Like 1 protein in intestinal tissues, thereby reducing cholesterol absorption [13]. Simultaneously, diosgenin enhances expression of ATP-binding cassette G5 and G8 transporters in liver and intestinal tissues, promoting cholesterol excretion and reverse cholesterol transport [13].

Diosgenin treatment modulates hepatic cholesterol metabolism by reducing 3-hydroxy-3-methylglutaryl-coenzyme A reductase activity, the rate-limiting enzyme in cholesterol biosynthesis [14]. The compound also influences transcription factors involved in lipid metabolism, including liver X receptor alpha and sterol regulatory element-binding protein 1c, resulting in coordinated regulation of lipogenesis and cholesterol homeostasis [14].

Table 4: Diosgenin's Atherogenic Lipid Profile Modulation

ParameterEffect DirectionPercentage ChangeMechanismClinical Relevance
Total CholesterolDecreased26-32% reductionNPC1L1 inhibitionHypercholesterolemia prevention
High-Density Lipoprotein CholesterolIncreased1.5-fold increaseABCG5/G8 enhancementCardiovascular protection
Low-Density Lipoprotein CholesterolDecreasedSignificant reductionCholesterol transport regulationAtherosclerosis prevention
TriglyceridesVariable/No effectNo significant effectVariable responseMetabolic regulation
Atherogenic IndexImprovedFrom 3.4 to 0.9HDL/TC ratio improvementCardiovascular risk reduction

Endothelial Nitric Oxide Synthase Regulation

Diosgenin exerts significant cardiovascular protective effects through modulation of endothelial nitric oxide synthase activity and nitric oxide production. In chronic renal failure models, the compound increases aortic endothelial nitric oxide synthase messenger ribonucleic acid expression and elevates nitric oxide metabolite levels, resulting in improved endothelium-dependent vascular relaxation [15]. This effect correlates with restoration of glutathione levels and normalization of dyslipidemia [15].

Coronary function studies demonstrate that diosgenin treatment significantly improves coronary flow resistance and increases cardiac nitric oxide metabolite concentrations [16]. The compound enhances endothelial nitric oxide synthase phosphorylation at serine 1177 residue, a critical post-translational modification required for enzyme activation [16]. These molecular changes translate to improved coronary vascular function and reduced vascular calcification [16].

In atherogenic diet models, diosgenin promotes endothelial nitric oxide synthase expression and nitric oxide production while simultaneously reducing monocyte chemoattractant protein-1 and inducible nitric oxide synthase expression [17]. The compound improves endothelial dysfunction by inhibiting inflammatory cytokine production and promoting anti-inflammatory arginase-1 expression [17].

Table 5: Diosgenin's Endothelial Nitric Oxide Synthase Regulation

Study ModelEndothelial Nitric Oxide Synthase ExpressionNitric Oxide ProductionVascular FunctionClinical Outcome
Chronic renal failure ratsIncreased mRNAElevated metabolitesImproved relaxationReduced vascular dysfunction
Coronary function studyEnhanced phosphorylationIncreased metabolitesReduced coronary resistanceImproved coronary flow
Atherogenic diet modelPromoted expressionIncreased productionBetter endothelial functionAtherosclerosis prevention
Diabetic nephropathyEnhanced activityEnhanced productionPreserved functionNephroprotection

Neuroprotective Action Mechanisms

Cholinergic System Enhancement

Diosgenin demonstrates significant neuroprotective effects through modulation of cholinergic neurotransmission and acetylcholinesterase regulation. In Alzheimer disease model mice overexpressing amyloid beta precursor protein and presenilin 1, diosgenin treatment results in significant reduction of acetylcholinesterase activity in cerebral cortex and hippocampus tissues [18]. This effect correlates with dramatic enhancement of nerve growth factor concentration and activation of downstream tropomyosin receptor kinase A signaling pathways [18].

The compound demonstrates dose-dependent neuroprotective effects in amyloid-β 1-42 peptide-induced cognitive impairment models [19]. Diosgenin administration reduces elevated acetylcholinesterase activity while simultaneously decreasing amyloid-β plaque load and attenuating oxidative stress markers [19]. These molecular changes translate to improved spatial learning and memory performance in behavioral assessments [19].

In post-traumatic stress disorder models utilizing single prolonged stress, diosgenin treatment modulates acetylcholinesterase activity and restores monoamine neurotransmitter levels in frontal cortex, hippocampus, and striatum regions [20]. The compound demonstrates comparable efficacy to donepezil, a clinically approved acetylcholinesterase inhibitor, in improving cognitive deficits and behavioral abnormalities [20].

Table 6: Diosgenin's Cholinergic System Enhancement

Study ModelAcetylcholinesterase ActivityNerve Growth FactorCholinergic FunctionCognitive Outcome
Alzheimer disease model miceSignificantly reducedDramatically enhancedRecoveredMemory improvement
Amyloid-β induced damageDose-dependently reducedIncreased expressionProtectedNeuroprotection
Post-traumatic stress disorder miceModulated activityNot directly measuredImprovedBehavioral normalization
Vascular dementia modelAppropriately inhibitedEnhanced signalingEnhancedCognitive enhancement

Amyloid-β Aggregation Inhibition

Diosgenin exhibits potent anti-amyloidogenic properties through multiple molecular mechanisms targeting amyloid-β peptide aggregation and clearance. In 5XFAD transgenic mice, a well-established Alzheimer disease model, diosgenin treatment significantly reduces amyloid plaque formation and neurofibrillary tangle accumulation in cerebral cortex and hippocampus regions [21]. The compound promotes axonal regeneration through activation of the 1,25-dihydroxyvitamin D3 membrane-associated rapid response steroid-binding protein pathway, resulting in restoration of memory function [21] [22].

The molecular mechanism involves secreted protein acidic and rich in cysteine-driven axonal growth from hippocampus to prefrontal cortex, representing the first demonstration of long-distance axonal re-innervation in Alzheimer disease models [23] [22]. Diosgenin treatment increases secreted protein acidic and rich in cysteine expression in axon-growing neurons, facilitating interaction with extracellular collagen type I to promote axonal remodeling along original neural tracings [22].

Diosgenin carbamate derivatives demonstrate enhanced anti-amyloid-β activities compared to the parent compound, with optimal derivatives showing 70% protection against amyloid-β-induced astrocyte damage [24]. These compounds exhibit multi-target directed ligand properties, simultaneously providing anti-inflammatory, antioxidant, and anti-amyloid-β aggregation effects [24].

Table 7: Diosgenin's Amyloid-β Aggregation Inhibition

Study ModelAmyloid Plaque ReductionNeurofibrillary TanglesAxonal RegenerationMemory FunctionMolecular Target
5XFAD miceSignificant reductionSignificantly reducedSPARC-driven growthRestored via axonal growth1,25D3-MARRS pathway
Amyloid-β 1-42 injectionReduced plaque loadNot specifiedAxonal protectionImproved spatial learningMultiple pathways
Diosgenin carbamate derivativesAnti-aggregation activityNot specifiedNeuroprotective effectsEnhanced cognitive functionMulti-target approach
In vitro aggregation assaysInhibited aggregationNot applicableNot applicableNot applicableDirect aggregation inhibition

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.31339520 g/mol

Monoisotopic Mass

414.31339520 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K49P2K8WLX

Other CAS

512-04-9

Wikipedia

Diosgenin
MME_(psychedelic)

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]

Dates

Last modified: 08-15-2023
1: Tharaheswari M, Jayachandra Reddy N, Kumar R, Varshney KC, Kannan M, Sudha Rani S. Trigonelline and diosgenin attenuate ER stress, oxidative stress-mediated damage in pancreas and enhance adipose tissue PPARγ activity in type 2 diabetic rats. Mol Cell Biochem. 2014 Jul 29. [Epub ahead of print] PubMed PMID: 25070833.

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